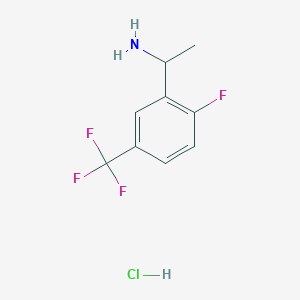

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound is characterized by a phenyl ring bearing a fluoro substituent at the 2-position and a trifluoromethyl group at the 5-position, with an ethanamine side chain attached to the 1-position. The compound has a molecular formula of C₉H₁₀ClF₄N and a molecular weight of 243.63 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride.

The geometric arrangement of atoms within the molecule follows a specific three-dimensional pattern that can be described through its Simplified Molecular Input Line Entry System representation: CC(c1cc(ccc1F)C(F)(F)F)N.Cl. This structural notation reveals the connectivity pattern where the ethanamine group is directly bonded to the aromatic carbon, creating a chiral center at the alpha carbon position. The presence of the hydrochloride salt form enhances the compound's crystalline properties and affects its overall molecular packing in the solid state.

Crystallographic analysis of related fluoroaromatic compounds provides insight into the expected geometric parameters for this structure. Based on comparative data from similar trifluoromethyl-substituted benzamides, the carbon-fluorine bond lengths in the trifluoromethyl group are expected to range from 1.335 to 1.340 Angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring typically measures approximately 1.484 Angstroms. The aromatic ring maintains standard benzene geometry with carbon-carbon bond lengths averaging 1.384 to 1.405 Angstroms.

Electronic Configuration and Substituent Effects

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the fluoro and trifluoromethyl substituents. According to Hammett sigma constant data, the trifluoromethyl group exhibits a meta substituent constant of 0.43 and a para substituent constant of 0.54, indicating strong electron-withdrawing character. The fluoro substituent demonstrates a meta sigma value of 0.34 and a para sigma value of 0.06, showing moderate electron-withdrawing properties with position-dependent effects.

The positioning of these substituents creates a unique electronic environment within the aromatic system. The fluoro group at the 2-position exerts both inductive and resonance effects, while the trifluoromethyl group at the 5-position primarily contributes through strong inductive electron withdrawal. This combination results in significant electron density depletion from the aromatic ring, which affects the basicity of the attached amine group and influences the compound's overall reactivity profile.

The electronic configuration analysis reveals that the trifluoromethyl group's strong electron-withdrawing character (σ = 0.43 for meta position) significantly impacts the electron density distribution throughout the molecule. This effect is complemented by the fluoro substituent's contribution, creating a cumulative electron-withdrawing environment that stabilizes the aromatic system while reducing the electron density available for nucleophilic interactions at the amine center.

| Substituent | Meta Sigma (σₘ) | Para Sigma (σₚ) | Inductive Effect (σᵢ) |

|---|---|---|---|

| Trifluoromethyl | 0.43 | 0.54 | 0.42 |

| Fluoro | 0.34 | 0.06 | 0.52 |

Comparative Analysis with Related Fluoroaromatic Amines

Comparative structural analysis with related fluoroaromatic amine compounds reveals significant differences in molecular architecture and electronic properties. The compound 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine represents a structural analog with two trifluoromethyl groups positioned at the 3- and 5-positions, demonstrating enhanced electron-withdrawing effects compared to the mono-trifluoromethyl derivative under study. This bis-trifluoromethyl compound exhibits different stereochemical resolution patterns and crystallization behaviors, as evidenced by successful resolution using various chiral acids including p-toluenesulfonic acid and d-tartaric acid.

Another structurally related compound, 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride, provides insight into positional isomer effects. This isomer features the trifluoromethyl group at the 3-position rather than the 5-position, resulting in different electronic distribution patterns and potentially altered biological activity profiles. The molecular weight of this isomer (243.63 grams per mole) matches that of the subject compound, but the different substitution pattern creates distinct three-dimensional molecular shapes.

The compound 2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride represents another comparative structure where the ethyl side chain itself contains a trifluoromethyl group. This modification significantly alters the electronic properties of the amine center and affects the compound's overall lipophilicity and membrane penetration characteristics. The presence of additional fluorine atoms increases the molecular weight to 279.61 grams per mole and creates a highly fluorinated environment around the nitrogen center.

| Compound | Molecular Formula | Molecular Weight | Trifluoromethyl Position(s) |

|---|---|---|---|

| 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine HCl | C₉H₁₀ClF₄N | 243.63 | 5-position |

| 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine HCl | C₉H₁₀ClF₄N | 243.63 | 3-position |

| 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | C₁₀H₉F₆N | 257.18 | 3,5-positions |

| 2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine HCl | C₉H₈ClF₆N | 279.61 | phenyl + ethyl |

Tautomerism and Conformational Stability

The conformational analysis of this compound reveals limited tautomeric possibilities due to the primary amine structure, but significant conformational flexibility exists around the carbon-carbon bond connecting the ethanamine side chain to the aromatic ring. The presence of the fluoro substituent at the ortho position creates steric interactions that influence the preferred conformational states of the molecule. These interactions affect the rotation barrier around the aromatic-aliphatic carbon bond and contribute to the overall conformational stability.

The trifluoromethyl group at the 5-position exhibits restricted rotation due to its bulky nature and strong electron-withdrawing character. Computational studies on similar trifluoromethyl-substituted aromatic compounds suggest that the carbon-trifluoromethyl bond rotation has a significant energy barrier, leading to preferential conformational states that minimize steric clashes and maximize electronic stabilization. The three fluorine atoms of the trifluoromethyl group adopt positions that minimize repulsive interactions with other substituents on the aromatic ring.

The hydrochloride salt formation significantly impacts the conformational preferences of the amine center. The protonation of the nitrogen atom creates a positively charged ammonium center that exhibits different hydrogen bonding patterns compared to the free base form. This ionic character influences the crystal packing arrangements and affects the compound's solid-state stability. The chloride counterion participates in hydrogen bonding networks that stabilize specific conformational states in the crystalline environment.

Storage conditions for the compound recommend inert atmosphere and room temperature maintenance, indicating moderate conformational and chemical stability under standard laboratory conditions. The combination of electron-withdrawing substituents provides electronic stabilization to the aromatic system, while the salt formation enhances the compound's handling characteristics and prevents degradation through oxidation or other chemical processes that might affect the free amine form.

Propriétés

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;/h2-5H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTOKHKWLGTPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and General Synthetic Strategy

The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride typically begins with the key intermediate 2-fluoro-5-(trifluoromethyl)benzaldehyde . This aldehyde contains the critical fluorine and trifluoromethyl substituents on the phenyl ring that define the compound's unique chemical properties.

The general synthetic approach involves a reductive amination reaction of this aldehyde with ethylamine or a related amine source, followed by purification and conversion to the hydrochloride salt to enhance solubility and stability for pharmaceutical applications.

Reductive Amination Procedure

Reductive amination is the core step in the preparation. The process involves:

-

- 2-fluoro-5-(trifluoromethyl)benzaldehyde

- Ethylamine (or ammonia derivatives for related analogs)

- Reducing agent (commonly sodium triacetoxyborohydride or sodium borohydride)

Solvent: Methanol or ethanol is typically used as the reaction medium.

-

- Ambient temperature or mild heating

- Stirring under inert atmosphere to avoid oxidation

Mechanism:

The aldehyde reacts with ethylamine to form an imine intermediate, which is then reduced in situ by the borohydride reagent to yield the corresponding amine.-

- High selectivity for the amine product

- Mild conditions prevent side reactions such as over-reduction

Industrial Adaptations:

Large-scale production may utilize continuous flow reactors to improve efficiency and yield. Automated systems can optimize reagent addition and temperature control.

Purification and Conversion to Hydrochloride Salt

After reductive amination, the crude amine product is purified to achieve high purity:

-

- Recrystallization from suitable solvents

- Column chromatography for laboratory scale

- High-performance liquid chromatography (HPLC) for industrial scale

Conversion to Hydrochloride Salt:

The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt. This salt form improves aqueous solubility and stability, which is critical for pharmaceutical formulations.

Alternative Synthetic Routes and Related Processes

While reductive amination of the aldehyde is the most direct and commonly used method, related synthetic strategies reported in patent literature for analogous compounds include:

Starting from 1-(3-trifluoromethyl)phenyl-propan-2-one derivatives, which are converted to the amine via reductive amination with ethylamine and borohydride reducing agents.

Multi-step processes involving hydrolysis of nitrile intermediates to acids, followed by ketone formation and then reductive amination, have been described for fenfluramine analogs structurally related to 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine.

These alternative routes emphasize the flexibility in choosing starting materials and reagents depending on availability and scale.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-fluoro-5-(trifluoromethyl)benzaldehyde | Commercially available or synthesized |

| Reductive amination | Ethylamine, sodium triacetoxyborohydride | Solvent: methanol or ethanol; room temp |

| Alternative reducing agent | Sodium borohydride | Requires careful control to avoid side products |

| Purification | Recrystallization, column chromatography, HPLC | Ensures high purity |

| Salt formation | Treatment with HCl | Forms hydrochloride salt for stability |

| Industrial scale | Continuous flow reactors, automated systems | Enhances yield and process control |

Research Findings and Considerations

Selectivity: Sodium triacetoxyborohydride is preferred over sodium borohydride in reductive amination due to better selectivity and less side product formation, especially in the presence of electron-withdrawing groups like trifluoromethyl and fluoro substituents.

Reaction environment: Mild conditions prevent reduction of other functional groups and maintain the integrity of the aromatic ring substituents.

Purity: High purity is critical for downstream applications in medicinal chemistry; thus, advanced purification techniques such as preparative HPLC are employed in industrial settings.

Hydrochloride salt benefits: Enhanced solubility and stability of the hydrochloride salt make it suitable for pharmaceutical formulation and biological evaluation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethylamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Imines or nitriles.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Neurological and Psychiatric Disorders

The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety, and schizophrenia. The interaction with serotonin and dopamine receptors is particularly significant in this context.

1.2 Anticancer Activity

In vitro studies indicate that 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine exhibits anticancer properties. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The compound induces apoptosis through specific enzyme interactions, making it a potential candidate for further development as an anticancer agent.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis |

| HeLa | 3.5 | Inhibits cell signaling pathways |

| HCT-116 | 4.2 | Modulates transcription factors |

1.3 Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, positioning it as a potential lead for new antimicrobial agents.

Chemical Biology Applications

2.1 Building Block for Bioactive Molecules

In chemical biology, 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine serves as a versatile building block for synthesizing bioactive molecules. Its unique structural features allow researchers to explore new pathways in drug discovery and development.

2.2 Enzyme-Substrate Interaction Studies

The compound is also employed as a ligand in studies focusing on enzyme-substrate interactions and receptor binding assays, providing insights into the biochemical mechanisms underlying various biological processes.

Materials Science Applications

3.1 Development of Advanced Materials

Due to the presence of fluorine atoms, 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is utilized in developing advanced materials with unique electronic and optical properties. These materials can have applications in electronics, photonics, and nanotechnology.

Case Studies and Experimental Data

6.1 In Vitro Studies on Anticancer Activity

Research has highlighted the efficacy of this compound against various cancer cell lines:

- MDA-MB-231 Cells: Exhibited an IC50 value of 5 µM.

- HeLa Cells: Showed an IC50 value of 3.5 µM.

These findings suggest that the compound can effectively induce apoptosis at low concentrations.

6.2 Neuropharmacological Effects

Initial studies indicate potential effects on mood regulation and cognitive functions by modulating neurotransmitter release and receptor activity, making it relevant for research into neurological disorders.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.

Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, due to its structural similarity to certain neurotransmitters.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically affect the compound’s physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

Alkyl Chain Length and Stereochemistry

- QD-5463 (1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine hydrochloride, CAS: 2203940-65-0) has a propylamine chain instead of ethylamine.

- Stereoisomers : highlights (R)- and (S)-isomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. Enantiomers often exhibit divergent pharmacological activities; for example, the (R)-isomer may show higher receptor affinity due to spatial compatibility .

Metabolic and Pharmacokinetic Considerations

- Trifluoromethyl vs. Chlorine : The target compound’s -CF₃ group enhances metabolic stability compared to chlorinated analogs (e.g., 3,4-dichlorophenyl derivatives) due to resistance to oxidative degradation .

- Methoxy Groups : Compounds with -OCH₃ (e.g., 1-(3-methoxy-5-CF₃-phenyl)methanamine) may undergo faster demethylation metabolism, reducing their half-life relative to the target compound .

Psychoactive Potential

The trifluoromethyl group in the target compound may similarly enhance binding to monoamine transporters or receptors, though specific activity requires validation .

Activité Biologique

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride, commonly referred to as a fluorinated organic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's systematic IUPAC name is (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine, with a molecular formula of and a molecular weight of 207.17 g/mol. The presence of fluorine atoms enhances its electrostatic interactions with biological molecules, influencing their stability and function .

Structural Features

| Feature | Details |

|---|---|

| IUPAC Name | (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |

| Molecular Formula | |

| Molecular Weight | 207.17 g/mol |

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Its fluorinated structure enhances binding affinity, making it a candidate for studying biochemical pathways and molecular interactions .

Binding Affinity Studies

Studies have focused on the compound's ability to bind with specific receptors, which is crucial for understanding its potential therapeutic effects. The presence of trifluoromethyl groups is known to influence the compound's pharmacokinetics and bioavailability.

Potential Therapeutic Applications

This compound has been explored for its applications in several therapeutic areas:

- Anticonvulsant Activity : Similar compounds have shown promise in treating conditions like Dravet Syndrome, where modulation of serotonin receptors is beneficial .

- Anticancer Properties : The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate it may induce apoptosis in specific cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several fluorinated compounds on human leukemia cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. Flow cytometry analyses revealed that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of related compounds on serotonin receptors. The findings suggested that these compounds could modulate serotonin release, indicating potential use in treating mood disorders .

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of 1H/19F NMR to identify fluorine environments and aromatic proton signals, FTIR to verify amine and C-F bond stretches (~1100-1200 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight (±1 ppm accuracy). For hydrochloride salts, chloride ion analysis (e.g., ion chromatography) is critical. Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry or protonation states .

Q. What synthetic routes are viable for preparing fluorinated phenyl ethanamine derivatives, and how are yields optimized?

- Methodological Answer : Common routes include:

- Nucleophilic aromatic substitution : Reacting 2-fluoro-5-(trifluoromethyl)benzaldehyde with nitroethane under acidic conditions, followed by reduction (e.g., LiAlH4) and HCl salt formation .

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with ethanamine precursors, optimized using ligands like XPhos and elevated temperatures (80–120°C) .

Key parameters: Solvent polarity (e.g., DMF vs. THF), stoichiometry of trifluoromethylating agents, and purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Advanced Research Questions

Q. How do fluorine and trifluoromethyl substituents influence the physicochemical and pharmacokinetic properties of phenyl ethanamine derivatives?

- Methodological Answer :

- Lipophilicity : Trifluoromethyl groups increase logP, enhancing blood-brain barrier permeability (measured via shake-flask or HPLC logP assays).

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation. Validate via hepatic microsome assays (human/rodent) to compare half-lives .

- Electronic effects : Fluorine’s electron-withdrawing nature alters pKa (use potentiometric titration) and binding affinity to targets (e.g., serotonin receptors) .

Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated ethanamine analogs?

- Methodological Answer :

- Replicate studies under standardized conditions (e.g., cell lines, assay buffers).

- Orthogonal assays : Compare radioligand binding (e.g., [3H]-ligand displacement) with functional assays (cAMP accumulation) to distinguish agonist vs. antagonist effects.

- Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted nitro intermediates) .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer :

- Matrix effects : Ion suppression in LC-MS/MS due to plasma proteins. Mitigate via stable isotope-labeled internal standards (e.g., deuterated ethanamine analogs).

- Low volatility : Derivatize with pentafluoropropionic anhydride (PFPA) for GC-MS compatibility.

- Detection limits : Optimize SPE (solid-phase extraction) protocols using C18 cartridges and acidic eluents .

Data Contradiction and Validation

Q. Discrepancies in CAS registry numbers for structurally similar fluorinated ethanamines: How should identity be verified?

- Methodological Answer :

- Cross-reference CAS numbers (e.g., 84478-69-3 for the target compound ) with authoritative databases (SciFinder, PubChem).

- Confirm via 2D NMR (COSY, HSQC) to resolve regioisomer ambiguities.

- Validate against commercial reference standards when available .

Q. How to design preliminary toxicological assessments given limited data on fluorinated ethanamines?

- Methodological Answer :

- In vitro screens : Ames test (mutagenicity), hERG inhibition (patch-clamp assays), and cytotoxicity (MTT assay in HepG2 cells).

- In silico tools : Use QSAR models (e.g., DEREK Nexus) to predict hepatotoxicity.

- Cross-species extrapolation : Compare metabolic pathways in human vs. rat hepatocytes .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation of this hydrochloride salt?

- Methodological Answer :

- Store at -20°C under inert gas (argon) to minimize hygroscopicity and oxidation.

- Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC purity checks.

- Use amber vials to block UV-induced decomposition .

Experimental Design

Q. How to evaluate the compound’s potential as a precursor for CNS-targeting prodrugs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.